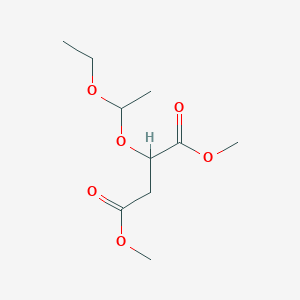

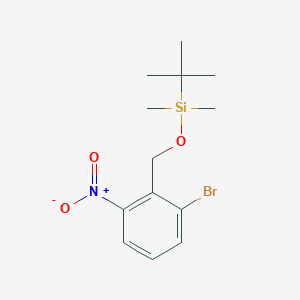

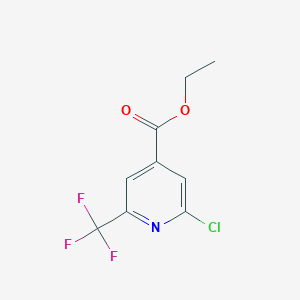

![molecular formula C6H2ClF3N4 B1401593 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1211590-25-8](/img/structure/B1401593.png)

6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine

Descripción general

Descripción

“6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound that is part of a larger group of compounds known as trifluoromethylpyridines . These compounds are used in various industries, including the agrochemical and pharmaceutical industries . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of trifluoromethylpyridines and its derivatives, which include “6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine”, has been a topic of research in the agrochemical and pharmaceutical industries . These compounds are synthesized using various methods, including cyclocondensation reactions .

Molecular Structure Analysis

The molecular structure of “6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains a trifluoromethyl group, which is a functional group consisting of a carbon atom bonded to three fluorine atoms and one other carbon atom .

Chemical Reactions Analysis

The chemical reactions involving “6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine” and similar compounds are complex and varied . These reactions often involve the formation of new bonds and the breaking of existing ones, leading to the creation of new compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine” are influenced by its molecular structure . The presence of the trifluoromethyl group and the pyridine moiety can affect the compound’s reactivity, stability, and other properties .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Cytotoxicity and Antimicrobial Activities

Pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives, including compounds derived from 6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (a related structure), have been synthesized and tested for cytotoxicity against several human cancer cell lines. They've also shown antimicrobial and anti-biofilm activities, with some compounds demonstrating significant activity against specific strains (Nagender et al., 2014).

Antibacterial Properties

Fluorinated pyrazolo[3,4-d]pyrimidine derivatives, including those containing 1,3,4-thiadiazole, have been developed and shown to exhibit antibacterial activity against strains like Staphylococcus aureus, with some compounds displaying significant bacteriostatic effects (Xin-jian, 2013).

Chemical Synthesis and Characterization

Specific structures like 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine have been prepared and characterized, serving as intermediates for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines with potential pharmacological properties (Ogurtsov & Rakitin, 2021).

Anticancer and Anti-Lipoxygenase Activities

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, offering new insights into structure-activity relationships (Rahmouni et al., 2016).

Herbicidal Activity

Pyrazolo[3,4-d]pyrimidine-4-one derivatives have shown good inhibition activities against the root of certain plants like Brassica napus and Echinochloa crusgalli, suggesting their potential application in agriculture (Luo et al., 2017).

Antimicrobial Evaluation

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for antimicrobial activities, with some compounds displaying moderate to strong activity compared to reference drugs (Eweas et al., 2011).

Safety And Hazards

Like all chemical compounds, “6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine” should be handled with care to avoid potential hazards . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Direcciones Futuras

The future directions for research on “6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine” and similar compounds are promising . Given their wide range of applications in the agrochemical and pharmaceutical industries, it is expected that many novel applications of these compounds will be discovered in the future .

Propiedades

IUPAC Name |

6-chloro-3-(trifluoromethyl)-2H-pyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3N4/c7-5-11-1-2-3(6(8,9)10)13-14-4(2)12-5/h1H,(H,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFCMWHDZCRZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NC2=NNC(=C21)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743675 | |

| Record name | 6-Chloro-3-(trifluoromethyl)-2H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine | |

CAS RN |

1211590-25-8 | |

| Record name | 6-Chloro-3-(trifluoromethyl)-2H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

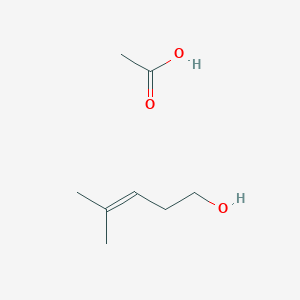

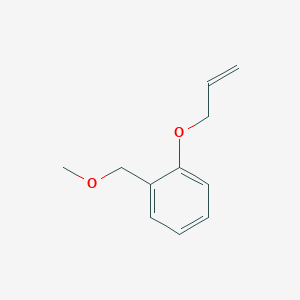

![{4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone](/img/structure/B1401519.png)

![Acetic acid, [(6-chloro-3-pyridazinyl)hydrazono]-, ethyl ester](/img/structure/B1401531.png)